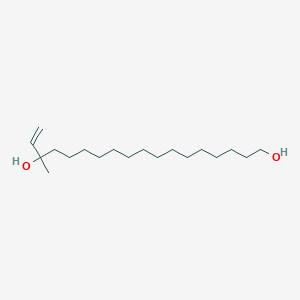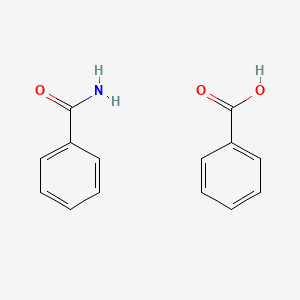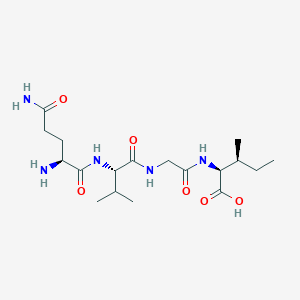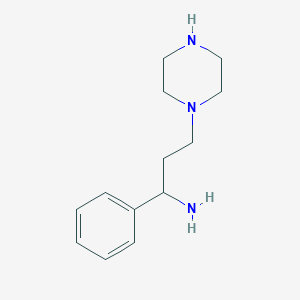![molecular formula C23H20ClFN4O4 B12625414 2-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12625414.png)
2-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3aR,6aS)-5’-chloro-5-[(4-fluorophenyl)methyl]-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide is a complex organic compound with a unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3aR,6aS)-5’-chloro-5-[(4-fluorophenyl)methyl]-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the spirocyclic core through a cyclization reaction.
- Introduction of the chloro and fluorophenyl groups via substitution reactions.
- Final acylation to attach the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3aR,6aS)-5’-chloro-5-[(4-fluorophenyl)methyl]-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.
Wissenschaftliche Forschungsanwendungen
2-[(3aR,6aS)-5’-chloro-5-[(4-fluorophenyl)methyl]-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 2-[(3aR,6aS)-5’-chloro-5-[(4-fluorophenyl)methyl]-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(3aR,6aS)-5’-chloro-5-[(4-chlorophenyl)methyl]-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide
- 2-[(3aR,6aS)-5’-fluoro-5-[(4-fluorophenyl)methyl]-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide
Uniqueness
The uniqueness of 2-[(3aR,6aS)-5’-chloro-5-[(4-fluorophenyl)methyl]-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]acetamide lies in its specific combination of functional groups and its spirocyclic structure. This gives it distinct chemical and biological properties compared to similar compounds, making it a valuable subject for further research and development.
Eigenschaften
Molekularformel |
C23H20ClFN4O4 |
|---|---|
Molekulargewicht |
470.9 g/mol |
IUPAC-Name |
2-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide |
InChI |
InChI=1S/C23H20ClFN4O4/c1-10-6-12(24)7-14-19(10)27-22(33)23(14)18-17(15(28-23)8-16(26)30)20(31)29(21(18)32)9-11-2-4-13(25)5-3-11/h2-7,15,17-18,28H,8-9H2,1H3,(H2,26,30)(H,27,33)/t15?,17-,18+,23?/m1/s1 |
InChI-Schlüssel |
SRVZEVYTLGSSDP-IBBBCHJRSA-N |
Isomerische SMILES |
CC1=CC(=CC2=C1NC(=O)C23[C@H]4[C@@H](C(N3)CC(=O)N)C(=O)N(C4=O)CC5=CC=C(C=C5)F)Cl |
Kanonische SMILES |
CC1=CC(=CC2=C1NC(=O)C23C4C(C(N3)CC(=O)N)C(=O)N(C4=O)CC5=CC=C(C=C5)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-methylpropyl)-2-{4-[(propan-2-yloxy)acetyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12625355.png)


![2',4,5-Trimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12625370.png)
![2-(Hex-1-en-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12625377.png)
![4'-Bromo-1-(2-hydroxyethoxy)[1,1'-biphenyl]-4(1H)-one](/img/structure/B12625390.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[2-(methylsulfonyl)ethyl]-, ethyl ester](/img/structure/B12625391.png)

![(2E)-2-cyano-3-{3-[3-(diethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B12625399.png)
![Urea, N-[4-[7-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12625408.png)

![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12625417.png)
